molecular formula C19H17F2N3O3 B2366498 N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251699-44-1

N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2366498
CAS No.: 1251699-44-1
M. Wt: 373.36
InChI Key: JEXZCCBMQUPCQP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide: is a complex organic compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features acetyl and difluorophenyl groups, which contribute to its unique chemical properties.

Scientific Research Applications

Chemistry

In chemistry, N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Ring: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reactants used.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the imidazolidinone ring and facilitate the substitution reaction.

    Acetylation: The final step involves the acetylation of the phenyl ring. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazolidinone rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings. Halogenation and nitration are typical examples.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(3-phenyl-2-oxoimidazolidin-1-yl)acetamide
  • N-(3-acetylphenyl)-2-(3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
  • N-(3-acetylphenyl)-2-(3-(3,5-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Uniqueness

N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to the presence of the 3,4-difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-12(25)13-3-2-4-14(9-13)22-18(26)11-23-7-8-24(19(23)27)15-5-6-16(20)17(21)10-15/h2-6,9-10H,7-8,11H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXZCCBMQUPCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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